molecular formula C3H10N2S B12846179 2-Hydrazinylpropane-1-thiol

2-Hydrazinylpropane-1-thiol

Cat. No.: B12846179
M. Wt: 106.19 g/mol
InChI Key: AXCHRGRIFJMMPF-UHFFFAOYSA-N
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Description

2-Hydrazinylpropane-1-thiol: is an organic compound with the molecular formula C3H10N2S . It contains a thiol group (-SH) and a hydrazine group (-NH-NH2), making it a versatile compound in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinylpropane-1-thiol typically involves the reaction of hydrazine with a suitable thiol precursor. One common method is the reaction of 2-chloropropane-1-thiol with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

2-chloropropane-1-thiol+hydrazine hydrateThis compound+HCl\text{2-chloropropane-1-thiol} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-chloropropane-1-thiol+hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinylpropane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The hydrazine group can be reduced to form amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Hydrazinylpropane-1-thiol is used as a building block in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and can act as a ligand in coordination chemistry.

Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of 2-Hydrazinylpropane-1-thiol involves its interaction with thiol-containing enzymes and proteins. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. The hydrazine group can participate in redox reactions, further influencing the activity of target molecules .

Comparison with Similar Compounds

    Ethanethiol (C2H5SH): A simple thiol with a similar structure but lacks the hydrazine group.

    Hydrazine (N2H4): Contains the hydrazine group but lacks the thiol group.

    Cysteine (C3H7NO2S): An amino acid with both thiol and amino groups, similar to 2-Hydrazinylpropane-1-thiol.

Uniqueness: this compound is unique due to the presence of both thiol and hydrazine groups, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various applications .

Properties

Molecular Formula

C3H10N2S

Molecular Weight

106.19 g/mol

IUPAC Name

2-hydrazinylpropane-1-thiol

InChI

InChI=1S/C3H10N2S/c1-3(2-6)5-4/h3,5-6H,2,4H2,1H3

InChI Key

AXCHRGRIFJMMPF-UHFFFAOYSA-N

Canonical SMILES

CC(CS)NN

Origin of Product

United States

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